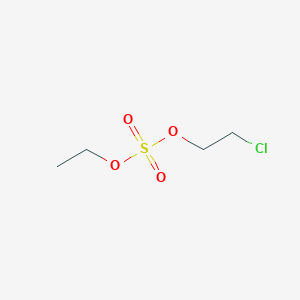
2-Chloroethyl ethyl sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloroethyl ethyl sulfate is an organosulfur compound with the chemical formula C4H9ClS. It is a colorless liquid that belongs to the family of vesicant compounds known as half mustards. This compound has been extensively studied due to its structural similarity to sulfur mustard, a well-known chemical warfare agent.
准备方法
Synthetic Routes and Reaction Conditions
2-Chloroethyl ethyl sulfate can be synthesized through various methods. One common method involves the reaction of ethyl alcohol with thionyl chloride to produce ethyl chloride, which is then reacted with sodium sulfide to form 2-chloroethyl ethyl sulfide. The reaction conditions typically involve the use of an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation and purification to achieve the desired purity and yield of the compound.
化学反应分析
Types of Reactions
2-Chloroethyl ethyl sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: In the presence of water, it can hydrolyze to form ethyl alcohol and hydrochloric acid.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.
Nucleophiles: Sodium hydroxide and ammonia are typical nucleophiles used in substitution reactions.
Reaction Conditions: These reactions often require specific temperatures, solvents, and catalysts to proceed efficiently.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Substituted Ethyl Sulfides: Resulting from nucleophilic substitution.
Ethyl Alcohol and Hydrochloric Acid: Products of hydrolysis.
科学研究应用
2-Chloroethyl ethyl sulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying the reactivity of sulfur mustards.
Biology: Employed in studies investigating the effects of vesicant compounds on biological systems.
Medicine: Research into potential therapeutic agents that can neutralize or mitigate the effects of chemical warfare agents.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-chloroethyl ethyl sulfate involves its ability to alkylate nucleophiles, such as DNA and proteins. This alkylation can lead to the formation of cross-links and adducts, disrupting normal cellular functions and leading to cell death. The compound’s reactivity is primarily due to the presence of the chloroethyl group, which can undergo nucleophilic substitution reactions.
相似化合物的比较
Similar Compounds
Sulfur Mustard (Bis(2-chloroethyl) sulfide): A well-known chemical warfare agent with similar vesicant properties.
Nitrogen Mustard (Bis(2-chloroethyl)amine): Another chemical warfare agent with alkylating properties.
Oxygen Mustards (Bis(2-haloethyl)ethers): Compounds with similar chemical structures but containing oxygen atoms.
Uniqueness
2-Chloroethyl ethyl sulfate is unique due to its specific chemical structure, which allows it to serve as a model compound for studying the reactivity and toxicity of sulfur mustards. Its relatively simpler structure compared to full mustards makes it a valuable tool in research and industrial applications.
属性
CAS 编号 |
104184-81-8 |
|---|---|
分子式 |
C4H9ClO4S |
分子量 |
188.63 g/mol |
IUPAC 名称 |
2-chloroethyl ethyl sulfate |
InChI |
InChI=1S/C4H9ClO4S/c1-2-8-10(6,7)9-4-3-5/h2-4H2,1H3 |
InChI 键 |
UYOVBPTWMOEJQD-UHFFFAOYSA-N |
规范 SMILES |
CCOS(=O)(=O)OCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


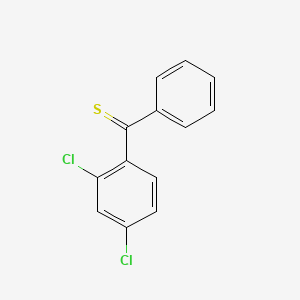
![2,7-bis[2-(piperidin-1-yl)ethoxy]-9H-fluoren-9-one](/img/structure/B14341163.png)


![N~1~,N~1~-Dioctadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide](/img/structure/B14341182.png)

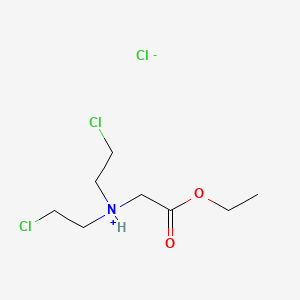
![1,1'-[Cyclohexane-1,1-diylbis(methylene)]dicyclohexane](/img/structure/B14341194.png)
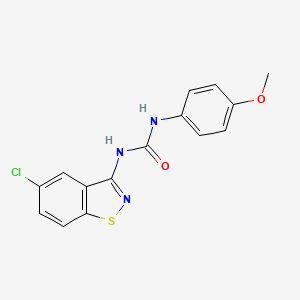


![2,2-Dimethoxy-N,N-dimethyl-N-[(oxiran-2-yl)methyl]ethan-1-aminium chloride](/img/structure/B14341216.png)
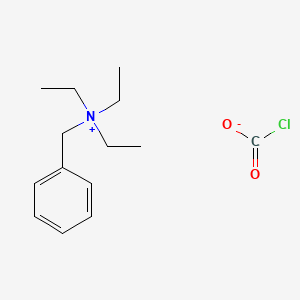
![Ethyl 4-[[(2-amino-3,4-dihydro-4-oxo-6-quinazolinyl)methyl]-2-propyn-1-ylamino]benzoate](/img/structure/B14341236.png)
